molecular formula C6H12ClNO2 B12852624 (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride

(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride

Cat. No.: B12852624
M. Wt: 165.62 g/mol
InChI Key: KJNXZLYQGSTPJN-ASMLCRKRSA-N
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Description

(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a dihydrofuran ring and multiple chiral centers, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral catalyst to direct the stereochemical outcome .

Industrial Production Methods

Industrial production of this compound may involve more scalable approaches, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The use of biocatalysts for asymmetric synthesis is also explored to achieve high enantioselectivity and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride stands out due to its unique chiral centers and dihydrofuran ring structure

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(3R,4R,5S)-3-amino-4,5-dimethyloxolan-2-one;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4(2)9-6(8)5(3)7;/h3-5H,7H2,1-2H3;1H/t3-,4-,5+;/m0./s1

InChI Key

KJNXZLYQGSTPJN-ASMLCRKRSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)[C@@H]1N)C.Cl

Canonical SMILES

CC1C(OC(=O)C1N)C.Cl

Origin of Product

United States

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